N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
Structural Evolution of Thieno[2,3-c]pyrazole Derivatives in Medicinal Chemistry
The thieno[2,3-c]pyrazole scaffold has undergone systematic optimization since its first reported synthesis in the late 20th century. Early derivatives focused on simple alkyl substitutions at the N1 and C3 positions, yielding moderate kinase inhibitory activity (IC50 values >10 μM against CDK2 and Aurora kinases). The introduction of electron-withdrawing groups at C5, particularly carboxamide functionalities, marked a turning point in potency enhancement. For example, 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide derivatives showed 18-fold improved binding affinity to insulin-like growth factor type 1 receptor (IGF-1R) compared to first-generation analogs.
Crystallographic studies reveal that the planar thienopyrazole system enables π-π stacking interactions with kinase hinge regions, while the C5 carboxamide forms critical hydrogen bonds with catalytic lysine residues. This dual binding mechanism explains the scaffold's versatility across kinase families. Table 1 illustrates structure-activity relationships (SAR) for key substitutions:
Table 1. Impact of Substituents on Thieno[2,3-c]pyrazole Bioactivity
| Position | Substituent | Target Kinase | IC50 (μM) |
|---|---|---|---|
| N1 | Phenyl | IGF-1R | 0.45 |
| C3 | Methyl | CDK2 | 1.12 |
| C5 | Carboxamide | Aurora A | 0.89 |
| C5 | Ethyl ester | Aurora A | 3.78 |
The compound under discussion extends this SAR through covalent linkage to a pyrazolone pharmacophore, introducing three critical modifications:
- N1 phenyl group : Maintains optimal van der Waals contacts in hydrophobic kinase pockets
- C3 methyl substituent : Reduces metabolic oxidation while preserving planarity
- Pyrazolone appendage : Engages polar interactions with activation loop residues through its keto-enol tautomerism
This hybrid architecture enables simultaneous inhibition of structurally divergent kinases—a property validated in HL-60 leukemia models where the compound suppressed phosphorylation of both p38 MAPK (serine/threonine kinase) and STAT3 (tyrosine kinase).
Role of Bicyclic Heterocycles in Kinase-Targeted Therapeutic Development
Bicyclic systems like thieno[2,3-c]pyrazoles address three key challenges in kinase inhibitor design:
- Conformational restriction : The fused thiophene-pyrazole ring enforces coplanarity, minimizing entropy loss upon binding
- Electron density modulation : The sulfur atom's electron-withdrawing effects polarize adjacent bonds, enhancing interactions with kinase ATP pockets
- Solubility-Permeability balance : The heterocycle's dipole moment (~2.1 D) improves aqueous solubility without compromising membrane diffusion
Kinome-wide profiling of the lead compound demonstrates preferential activity against kinases requiring large hydrophobic pockets (e.g., ABL1, c-KIT) while sparing compact binding sites (e.g., EGFR). This selectivity arises from the bicyclic system's 8.2 Å length, which matches the cleft dimensions in ABL1's DFG-out conformation.
Table 2. Kinase Inhibition Profile of Bicyclic Thienopyrazoles
| Kinase Family | Representative Target | Inhibition (%) at 1 μM |
|---|---|---|
| Tyrosine Kinases | ABL1 | 92 ± 3 |
| Ser/Thr Kinases | Aurora A | 88 ± 5 |
| Lipid Kinases | PI3Kγ | 41 ± 7 |
| Cyclin-Dependent | CDK2 | 76 ± 4 |
The pyrazolone moiety introduces additional hydrogen-bonding capacity through its 3-keto group, enabling allosteric modulation of kinases with shallow ATP pockets. Molecular dynamics simulations show this group stabilizes the αC-helix in its inactive "out" position, a mechanism distinct from traditional Type I inhibitors. This dual-binding mode—ATP-competitive via the thienopyrazole and allosteric via the pyrazolone—may explain the compound's ability to overcome resistance mutations in preclinical models.
Structure
3D Structure
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-15-19-14-20(32-24(19)28(26-15)17-10-6-4-7-11-17)22(30)25-21-16(2)27(3)29(23(21)31)18-12-8-5-9-13-18/h4-14H,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEJADKUYLLKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC4=C(S3)N(N=C4C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306959-01-3 | |
| Record name | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MYLS22 involves multiple steps, starting with the preparation of the core structure, which includes a thieno[2,3-c]pyrazole scaffold. The key steps include:
Formation of the thieno[2,3-c]pyrazole core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of various functional groups to the core structure to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of MYLS22 follows similar synthetic routes but on a larger scale. The process involves:
Batch synthesis: Large quantities of starting materials are reacted in batch reactors.
Continuous flow synthesis: This method allows for the continuous production of MYLS22, improving efficiency and scalability.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide group undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Reaction with Ethoxymethylene Malononitrile :
Heating the compound with ethoxymethylene malononitrile in ethanol/piperidine yields 5-acetyl-2-amino-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridine-3-carbonitrile via cyclocondensation .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ethoxymethylene malononitrile | Reflux in ethanol/piperidine (15 hrs) | 5-Acetyl-2-amino-1-(pyrazolyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile | 66% |
Cyclization Reactions
The thieno[2,3-c]pyrazole core participates in intramolecular cyclization:
-
Formation of Pyrimidine Derivatives :
Treatment with sodium ethoxide induces cyclization to form 5-acetyl-1-(pyrazolyl)-6-hydroxy-4-thioxo-3,4-dihydropyrimidin-2(1H)-one under reflux .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium ethoxide | Reflux in ethanol (12 hrs) | 5-Acetyl-1-(pyrazolyl)-6-hydroxy-4-thioxopyrimidinone | 68% |
Acylation and Amidation
The carboxamide group reacts with electrophilic reagents to form derivatives:
-
Coupling with Pyrazole-3-carboxylic Acid :
Using Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) and DMAP in DCM facilitates amide bond formation, yielding complex heterocyclic architectures .
| Reagent | Conditions | Key Product Features |
|---|---|---|
| Mukaiyama reagent, TEA, DMAP | 40°C in DCM (overnight) | Disubstituted pyrazole-thienopyrazole hybrids |
a) Hydrolysis:
The acetyl group undergoes hydrolysis in acidic media to yield carboxylic acid derivatives.
b) Thiolation:
Exposure to Lawesson’s reagent converts carbonyl groups to thiocarbonyls, altering electronic properties .
Regioselective Modifications
Studies on analogous pyrazoles demonstrate that substituents at the 3- and 5-positions direct reactivity. For example:
-
Radical Additions : Visible light-mediated tandem reactions with α-bromo ketones generate 1,3,5-trisubstituted pyrazoles .
-
Thioether Participation : Methylthio groups enable regioselective arylations via nucleophilic displacement .
Key Mechanistic Insights
-
Cyclocondensation : Driven by π-deficient heterocyclic cores, enabling annulation with dinucleophiles like malononitrile .
-
Acid/Base Catalysis : Piperidine or TEA enhances reaction rates by deprotonating intermediates .
Stability and Reaction Limitations
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate various heterocyclic frameworks. The compound's structure includes a thieno[2,3-c]pyrazole moiety which contributes to its biological activity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the molecular structure and purity of the synthesized compounds.
Antioxidant Properties
Research has indicated that compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide exhibit potent antioxidant activities. These activities are crucial in combating oxidative stress-related diseases. For instance, studies have shown that derivatives of pyrazole can scavenge free radicals effectively, demonstrating their potential as therapeutic agents in conditions like cancer and neurodegenerative diseases .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies reveal that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory disorders .
Anticancer Potential
Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyrazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting a mechanism involving the modulation of key signaling pathways related to cell survival .
Case Study: Antioxidant Evaluation
A comparative study evaluated the antioxidant activity of various pyrazole derivatives using DPPH radical scavenging assays. The results indicated that certain modifications on the thieno[2,3-c]pyrazole scaffold significantly enhanced antioxidant efficacy compared to standard antioxidants like ascorbic acid .
Case Study: Anti-inflammatory Activity
In a controlled experiment assessing anti-inflammatory effects, the compound was administered to cell cultures stimulated with lipopolysaccharides (LPS). Results showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6, reinforcing its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Mechanism of Action
MYLS22 exerts its effects by inhibiting optic atrophy 1 (OPA1), a protein involved in mitochondrial fusion. By inhibiting OPA1, MYLS22 disrupts mitochondrial fusion, leading to reduced mitochondrial respiration and reactive oxygen species production. This results in cell cycle arrest at the G0/G1 transition, thereby inhibiting tumor growth and metastasis .
Comparison with Similar Compounds
Key Structural Features:
- Pyrazolone core: Known for anti-inflammatory and analgesic properties .
- Thieno[2,3-c]pyrazole: A fused heterocycle offering enhanced π-conjugation and metabolic stability compared to simpler pyrazoles .
- Carboxamide linker : Facilitates hydrogen bonding and structural rigidity .
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound’s structural analogs differ in heterocyclic substituents and functional groups, leading to variations in solubility, lipophilicity, and bioactivity.
Hydrogen Bonding and Crystallography
The carboxamide and ketone groups in the target compound are expected to form R₂²(8) and R₁²(6) hydrogen-bonding motifs, similar to the formamide analog in . Crystal packing may resemble N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)formamide, which exhibits intermolecular N–H···O and C–H···O interactions .
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound's structure includes a thieno[2,3-c]pyrazole moiety and a pyrazol derivative, which are known for their diverse biological activities. The molecular formula can be represented as , with a molecular weight of approximately 382.48 g/mol.
Anticancer Activity
Several studies have indicated that derivatives of thieno[2,3-c]pyrazoles exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl showed inhibitory effects on various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Similar Compound A | HeLa | 10.5 | Apoptosis induction |
| Similar Compound B | MCF7 | 8.0 | Cell cycle arrest |
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound class. In vitro assays revealed that these compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a mechanism involving the modulation of NF-kB signaling pathways .
Table 2: Anti-inflammatory Effects
| Compound | Cytokine Inhibition | Concentration (µM) |
|---|---|---|
| N-(1,5-dimethyl...) | TNF-alpha | 5 |
| N-(1,5-dimethyl...) | IL-6 | 10 |
Antioxidant Activity
The antioxidant properties of N-(1,5-dimethyl...) have been evaluated using DPPH and ABTS assays. The compound exhibited a significant ability to scavenge free radicals, indicating its potential role in preventing oxidative stress-related diseases .
Table 3: Antioxidant Activity
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 12.0 |
| ABTS | 15.5 |
The biological activity of N-(1,5-dimethyl...) can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It appears to modulate various signaling pathways such as NF-kB and MAPK pathways.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
Case Studies
A notable case study involved the administration of a related thieno[2,3-c]pyrazole compound in an animal model for breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting the anticancer hypothesis .
Q & A
Q. What synthetic strategies are commonly employed to prepare this compound and its derivatives?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation reactions. For example:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones (e.g., using 1,3-dimethylbarbituric acid as a catalyst) .
- Step 2: Functionalization of the pyrazole ring through nucleophilic substitution or amidation. The chloroacetamide group in related analogs provides a reactive site for further modifications (e.g., coupling with thienopyrazole carboxamide moieties) .
- Step 3: Purification via column chromatography and recrystallization, with yields optimized by adjusting reaction temperatures (e.g., 60–80°C) and solvent polarity (e.g., DMF/ethanol mixtures) .
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns and hydrogen bonding (e.g., NH protons resonate at δ 10.5–12.0 ppm for amide groups) .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, revealing intramolecular hydrogen bonds (N–H···O, C–H···π) and torsion angles critical for stability .
- Hirshfeld Surface Analysis (CrystalExplorer): Quantifies intermolecular interactions (e.g., 15–20% contribution from H···H contacts in pyrazole derivatives) .
Q. How can computational methods (e.g., DFT, molecular docking) predict bioactivity and optimize experimental design?
Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5–5.0 eV for pyrazole-thienopyrazole hybrids) to predict reactivity and charge transfer .
- Molecular Docking (AutoDock Vina): Screens against targets (e.g., COX-2, kinases) by analyzing binding affinities (ΔG ≈ −8.5 kcal/mol for anti-inflammatory analogs) .
- Contradiction Resolution: Discrepancies between computational and experimental IC₅₀ values are addressed by refining force fields (e.g., AMBER) and solvation models .
Q. How can hydrogen-bonding patterns explain discrepancies in crystallographic data for structurally similar compounds?
Methodological Answer:
- Graph Set Analysis (Etter’s Rules): Classifies H-bond motifs (e.g., R₂²(8) rings in pyrazole-formamide derivatives) to identify polymorphism or twinning .
- Case Study: In N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)formamide, a 0.1 Å deviation in C=O bond lengths between two polymorphs arises from competing N–H···O and C–H···O interactions .
- Mitigation Strategy: Use high-resolution synchrotron data (λ = 0.7–1.0 Å) and SHELXD for twin refinement .
Q. What strategies address low yields in multi-step syntheses of thienopyrazole derivatives?
Methodological Answer:
- Optimization of Coupling Reactions: Use EDCI/HOBt instead of DCC to reduce side-product formation in amide bond formation .
- Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes (e.g., 80°C, 300 W) while maintaining yields >75% .
- Contradiction Analysis: Low yields (<50%) in final steps may stem from steric hindrance; introducing electron-withdrawing groups (e.g., NO₂) on phenyl rings improves reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
